molecular formula C9H8BrFN4 B13642750 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine

Katalognummer: B13642750
Molekulargewicht: 271.09 g/mol
InChI-Schlüssel: QGDBVUHTOWZOBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzyl group, which is attached to a 1,2,3-triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole derivative . The reaction conditions often include the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and the reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium, copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the triazole ring. This unique combination of functional groups enhances its chemical reactivity and potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C9H8BrFN4

Molekulargewicht

271.09 g/mol

IUPAC-Name

1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8BrFN4/c10-7-3-6(1-2-8(7)11)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI-Schlüssel

QGDBVUHTOWZOBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)N)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.